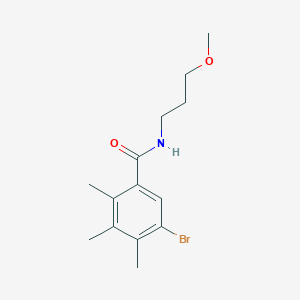
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide
説明
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, also known as CNOB, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, Berkeley. Since then, it has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been extensively studied for its potential applications in various fields. In neuroscience, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been used as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been used to activate or inhibit specific GPCRs, allowing researchers to study their function and potential therapeutic applications.
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has also been studied for its potential applications in pharmacology. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
作用機序
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide acts as a GPCR modulator, binding to specific GPCRs and altering their function. The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is not fully understood, but it is thought to act as an allosteric modulator, binding to a site on the GPCR that is distinct from the site where the ligand binds. This results in a conformational change in the receptor, altering its activity.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been shown to have analgesic and anti-inflammatory effects. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has been shown to have effects on the cardiovascular system, including vasodilation and decreased blood pressure. N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide has also been shown to have effects on the gastrointestinal system, including increased gastric emptying and decreased intestinal transit time.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is its specificity for certain GPCRs. This allows researchers to study the function of specific receptors and their potential therapeutic applications. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to the use of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide in lab experiments. One limitation is that its effects can be dose-dependent, making it important to carefully control the dosage used in experiments. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide can have off-target effects, making it important to carefully select the GPCR being studied.
将来の方向性
There are many potential future directions for the study of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. One area of research is the development of new pain medications based on the analgesic effects of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. Additionally, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide could be studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of research is the development of new GPCR modulators based on the structure of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. By studying the structure of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide and its interactions with GPCRs, researchers could develop new compounds with improved specificity and efficacy.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, or N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, is a synthetic compound that has gained significant attention in scientific research. It has potential applications in various fields, including neuroscience, pharmacology, and biochemistry. N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide acts as a GPCR modulator, binding to specific receptors and altering their function. It has a wide range of biochemical and physiological effects, including analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxopyrrolidin-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-24-14-7-6-12(11-13(14)18)19-15(21)5-3-2-4-10-20-16(22)8-9-17(20)23/h6-7,11H,2-5,8-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUSDJYQUUOCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)CCC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)

![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)

![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4676355.png)
![2-bromo-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4676363.png)

![N-[2-(2-furoylamino)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4676377.png)
![2-{4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4676388.png)
